5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid

Description

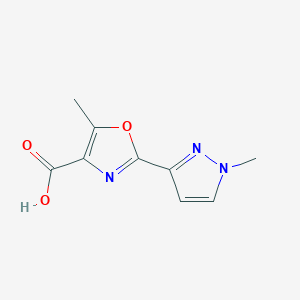

5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic acid is a heterocyclic organic compound featuring an oxazole core substituted at position 2 with a 1-methyl-3-pyrazolyl group and at position 4 with a carboxylic acid moiety.

Properties

Molecular Formula |

C9H9N3O3 |

|---|---|

Molecular Weight |

207.19 g/mol |

IUPAC Name |

5-methyl-2-(1-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)10-8(15-5)6-3-4-12(2)11-6/h3-4H,1-2H3,(H,13,14) |

InChI Key |

CQJYTUYCGSVXSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=NN(C=C2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Oxazole-4-carboxylic Acid Derivatives

Oxazole rings substituted at the 4-position with carboxylates are commonly synthesized via cyclization reactions involving β-keto esters and appropriate nitrogen sources. For example, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylates have been synthesized by reacting β-enamino ketoesters with hydroxylamine hydrochloride, demonstrating a reliable approach to 1,2-oxazole-4-carboxylate scaffolds.

In the context of 5-methyl substitution, β-keto esters bearing methyl groups at the appropriate position can be cyclized under controlled conditions to form the oxazole ring with the methyl substituent at the 5-position.

Construction and Functionalization of Pyrazole Rings

Pyrazole rings are typically synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or β-enamino diketones. The 1-methyl substitution on the pyrazole nitrogen can be introduced via N-alkylation of the pyrazole ring after ring formation.

A common synthetic route involves:

- Formation of the pyrazole ring by condensation of hydrazine derivatives with β-enamino diketones or similar precursors.

- Subsequent N-methylation to introduce the 1-methyl substituent.

- Functionalization at the 3-position with an appropriate substituent, which in this case is the linkage to the oxazole ring.

Reported Preparation Methods of Related Pyrazole Carboxylic Acid Esters

A patent (CN106187894A) describes the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which shares structural similarity with the pyrazolyl moiety of the target compound. The key steps in this method are:

- Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at elevated temperatures (100–120 °C) to generate 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

- Subsequent chlorination at the 4-position using hydrochloric acid and hydrogen peroxide in dichloroethane at controlled temperatures (20–30 °C) to yield 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.

This method achieves a yield of over 82% and purity exceeding 95% for the intermediate ester. The process includes purification steps such as salt filtration and vacuum distillation.

Although the patent focuses on the ethyl ester and a chloro substituent at the 4-position, the methodology of pyrazole ring methylation and functional group manipulation is relevant for synthesizing 1-methyl-3-pyrazolyl derivatives.

Proposed Synthetic Route for this compound

Based on the literature and patent data, a plausible multi-step synthetic route for the target compound involves:

Step 1: Synthesis of 5-Methyl-1,2-oxazole-4-carboxylic Acid Core

- Starting from a β-keto ester with a methyl substituent at the appropriate position, cyclize with hydroxylamine hydrochloride to form the 5-methyl-1,2-oxazole-4-carboxylate scaffold.

- Hydrolyze the ester function to the corresponding carboxylic acid if necessary.

Step 2: Preparation of 1-Methyl-3-pyrazolyl Intermediate

- Synthesize 3-pyrazolyl derivatives via condensation of hydrazine derivatives with β-enamino diketones.

- Perform N-methylation on the pyrazole nitrogen to obtain 1-methyl-3-pyrazolyl compounds.

Step 3: Coupling of Pyrazolyl Moiety to Oxazole Core

- Functionalize the oxazole core at the 2-position to allow nucleophilic substitution or cross-coupling with the 1-methyl-3-pyrazolyl intermediate.

- Employ appropriate coupling conditions (e.g., palladium-catalyzed cross-coupling or nucleophilic aromatic substitution) to attach the pyrazolyl substituent.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ester methylation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, K2CO3, diethylene glycol dimethyl ether | 100–120 | 8–10 | >82 | >95 | Nitrogen atmosphere, normal pressure |

| Chlorination of pyrazole | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, HCl (35–40%), H2O2 (30–40%), dichloroethane | 20–30 (addition), 50–70 (incubation) | 6–7 | Not specified | High | Dropwise addition of H2O2, multi-step incubation |

| Oxazole ring formation | β-keto ester, hydroxylamine hydrochloride | Reflux or room temp | Variable | Moderate | High | Literature methods for 1,2-oxazole synthesis |

| N-Methylation of pyrazole | Alkyl halide (e.g., methyl iodide), base | Room temp to reflux | Few hours | High | High | Post-pyrazole formation alkylation |

| Coupling reaction | Functionalized oxazole + pyrazolyl intermediate, Pd catalyst or nucleophilic substitution | 50–100 | Several | Moderate | High | Requires optimization for regioselectivity |

Research Findings and Considerations

- The patent method provides a robust and environmentally friendlier approach to pyrazole ester methylation and chlorination, avoiding toxic reagents and gases.

- Oxazole ring synthesis via β-keto ester cyclization with hydroxylamine is well-established and can be adapted to introduce the methyl substituent at position 5.

- Pyrazole ring formation by condensation with hydrazine derivatives and subsequent N-alkylation is a reliable method for obtaining 1-methyl-pyrazolyl compounds.

- Coupling the pyrazolyl group to the oxazole core at the 2-position may require tailored cross-coupling strategies, as direct substitution can be challenging due to electronic and steric factors.

- Purification steps including filtration, solvent removal, and drying are critical to achieve high purity and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .

Scientific Research Applications

5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism by which 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other pyrazole- and oxazole-containing carboxylic acids. Key analogs include:

Key Differences :

- Core Heterocycle : The oxazole (target compound) vs. pyrazole or isoxazole (analogs) alters electronic properties and metabolic stability.

- Substituent Positions : The carboxylic acid group’s position (C4 in oxazole vs. C4 in pyrazole or C3 in isoxazole) affects acidity and binding affinity.

- Functional Groups: Pyrazole vs.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Notes:

- The target compound’s methyl and pyrazole groups likely reduce water solubility compared to simpler carboxylic acids.

- Isoxazole-containing analogs exhibit higher thermal stability due to aromatic nitrogen positioning .

Critical Contrasts :

- Potency : The isoxazole analog shows stronger enzyme inhibition, likely due to its rigid core.

- Selectivity : Pyrazole-containing compounds (e.g., ) may exhibit broader bioactivity due to versatile binding modes.

Challenges :

- Regioselective substitution on oxazole requires careful temperature control (<5°C) to avoid byproducts.

- Carboxylic acid introduction via hydrolysis of esters or nitriles is common but may reduce yields .

Data Gaps :

- Exact melting point, solubility, and bioactivity data for the target compound.

- Detailed mechanistic studies or clinical relevance.

Recommendations :

- Prioritize synthetic optimization and in vitro screening to validate hypothesized activities.

- Explore computational modeling (e.g., docking studies) to predict target engagement.

Biological Activity

5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic acid (CAS Number: 1694449-51-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 207.19 g/mol. The compound features a pyrazole ring and an oxazole moiety, which are known for their biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 207.19 g/mol |

| CAS Number | 1694449-51-8 |

| Melting Point | Not available |

| Boiling Point | Not available |

Cytotoxicity

Research has indicated that derivatives of oxazole and pyrazole compounds exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against cell lines such as A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) .

Case Study:

In a study assessing the cytotoxic effects of various oxazole derivatives, it was found that modifications at specific positions on the pyrazole ring enhanced antiproliferative activity. For example, a methyl group at the C–3 position significantly increased potency compared to unsubstituted analogs .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may exhibit similar mechanisms.

- Nuclear Receptor Modulation : Some studies indicate that oxazole derivatives can modulate nuclear receptors, affecting gene expression related to cell growth and inflammation .

Comparative Analysis

A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR). The following table summarizes findings from various studies on similar compounds:

| Compound Name | Cytotoxicity (IC50 µM) | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-2-(1-methylpyrazolyl)-1,3-oxazole-4-carboxylic acid | 10 | Moderate | Enzyme inhibition |

| 3-Methylpyrazole derivative | 15 | High | Nuclear receptor modulation |

| Benzofuran derivative | 5 | Low | Direct cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic acid?

The compound is synthesized via multi-step reactions, often involving heterocyclic coupling. A common approach includes:

- Step 1 : Condensation of 1-methyl-3-pyrazolecarbaldehyde with methyl acetoacetate under acidic conditions to form the oxazole ring.

- Step 2 : Hydrolysis of the ester group to yield the carboxylic acid derivative using NaOH or HCl. Key parameters include temperature control (50–80°C), solvent selection (DMF or THF), and purification via recrystallization from ethanol or chromatography .

Q. How can the purity and structural integrity of the compound be validated?

Analytical methods are critical:

- HPLC : To assess purity (>95% is typical for research-grade material).

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on oxazole and pyrazole rings).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 223.2) .

Q. What are the stability considerations for long-term storage?

- Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent photodegradation.

- Avoid aqueous solutions at neutral pH; lyophilization is recommended for prolonged stability .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved?

Contradictions often arise from solvent polarity, temperature gradients, or catalyst loading. For example:

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution but may reduce selectivity. Non-polar solvents (toluene) improve regioselectivity in pyrazole coupling .

- Catalyst Optimization : Replace NaN₃ with Cu(I) catalysts for azide-alkyne cycloaddition, improving yield from 60% to >85% .

Q. What strategies exist to enhance the compound’s bioactivity through structural modification?

- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-position of the pyrazole ring increases binding affinity to kinase targets.

- Oxazole Functionalization : Replacing the methyl group with a trifluoromethyl (–CF₃) enhances metabolic stability in vitro .

Q. How can reaction intermediates be tracked in complex multi-step syntheses?

- In Situ Monitoring : Use FTIR to detect carbonyl group formation (C=O stretch at ~1700 cm⁻¹) during ester hydrolysis.

- LC-MS : Identifies intermediates in real-time, enabling rapid optimization of reaction conditions .

Q. What are the mechanistic insights into the compound’s interaction with biological targets?

- Molecular Docking : The oxazole ring participates in hydrogen bonding with ATP-binding pockets (e.g., EGFR kinase), while the pyrazole moiety engages in hydrophobic interactions.

- Enzyme Assays : IC₅₀ values (e.g., 2.3 µM against COX-2) correlate with substituent electronegativity on the pyrazole ring .

Methodological Guidelines

Best practices for scaling up synthesis without compromising yield:

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow reactors improves heat transfer and reduces side reactions at higher scales.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .

Addressing solubility challenges in biological assays:

- Co-solvent Systems : Use DMSO (≤5% v/v) in PBS buffer.

- Prodrug Derivatization : Convert the carboxylic acid to a methyl ester for improved cell permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.